molecular formula C12H16N2O3 B7569168 N-Isobutyl-N-isonicotinoylglycine

N-Isobutyl-N-isonicotinoylglycine

Cat. No.: B7569168
M. Wt: 236.27 g/mol
InChI Key: MUABPIZKVCDYFY-UHFFFAOYSA-N
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Description

N-Isobutyl-N-isonicotinoylglycine is a synthetic glycine derivative featuring two distinct substituents on the nitrogen atom of the glycine backbone: an isobutyl group (a branched alkyl chain) and an isonicotinoyl group (a pyridine ring substituted at the 4-position). Its molecular formula is C₁₃H₁₇N₃O₃, with a molecular weight of 263.30 g/mol. Current research applications likely focus on its role as a synthetic intermediate or a candidate for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

2-[2-methylpropyl(pyridine-4-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(2)7-14(8-11(15)16)12(17)10-3-5-13-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUABPIZKVCDYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)O)C(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-N-isonicotinoylglycine typically involves the reaction of isonicotinic acid with isobutylamine and glycine. The process can be carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to streamline the process. The exact methods can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-N-isonicotinoylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isonicotinoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the isobutyl and isonicotinoyl groups.

    Reduction: Reduced forms of the isonicotinoyl group.

    Substitution: Substituted derivatives where the nucleophile replaces a functional group on the isonicotinoyl moiety.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-Isobutyl-N-isonicotinoylglycine exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways. The isonicotinoyl group may play a role in binding to certain receptors or enzymes, modulating their activity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Isobutyl-N-isonicotinoylglycine with structurally related N-substituted glycine derivatives, emphasizing physicochemical properties, synthesis, and applications.

Table 1. Comparative Analysis of N-Substituted Glycine Derivatives

Compound Molecular Formula Substituents Molecular Weight (g/mol) Solubility Stability Key Applications
This compound C₁₃H₁₇N₃O₃ Isobutyl, Isonicotinoyl 263.30 Moderate in DMSO Stable at RT Pharmaceutical research
N-(2-Iodobenzoyl)glycine C₉H₈INO₃ 2-Iodobenzoyl 305.07 Low in water; soluble in organic solvents Light-sensitive Organic synthesis intermediate
N-Phenylglycine C₈H₉NO₂ Phenyl 151.16 Low in water Air-stable Dye/polymer synthesis

Structural and Functional Differences

In contrast, the 2-iodobenzoyl group in N-(2-Iodobenzoyl)glycine adds steric bulk and electron-withdrawing character, favoring applications in cross-coupling reactions or radiolabeling.

Synthesis Routes: this compound may be synthesized via sequential N-alkylation and acylation of glycine, whereas N-(2-Iodobenzoyl)glycine is typically prepared via direct acylation using 2-iodobenzoyl chloride under Schotten-Baumann conditions.

Stability and Handling: N-(2-Iodobenzoyl)glycine requires protection from light due to the labile C–I bond , whereas the pyridine and alkyl groups in this compound likely confer greater stability under ambient conditions.

Applications: N-(2-Iodobenzoyl)glycine serves as a precursor in organoiodine chemistry and metal-catalyzed reactions , while this compound’s applications remain exploratory, possibly in nicotinic acetylcholine receptor (nAChR) modulation or antimycobacterial agent development.

Research Findings and Trends

  • Metabolic Considerations : The isobutyl group may reduce metabolic degradation compared to unsubstituted glycine derivatives, extending half-life in biological systems.
  • Safety Profiles: N-(2-Iodobenzoyl)glycine requires stringent handling due to iodine-related toxicity , whereas this compound’s hazards are undocumented but likely align with standard organic compound precautions.

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